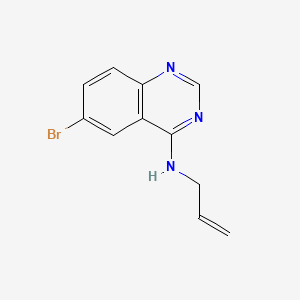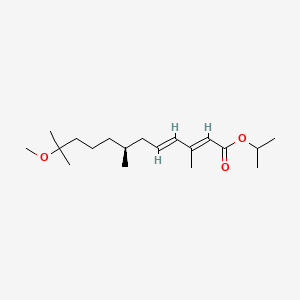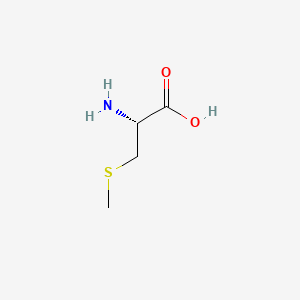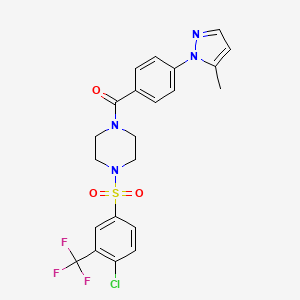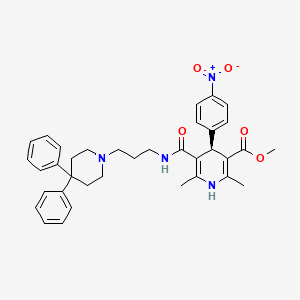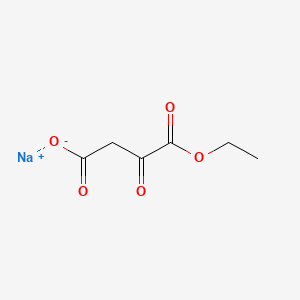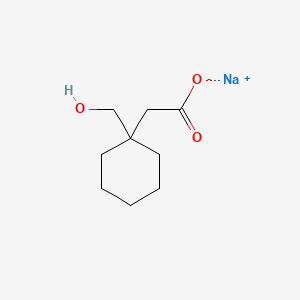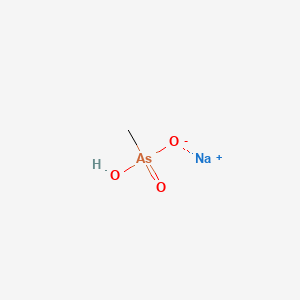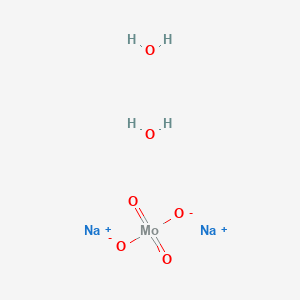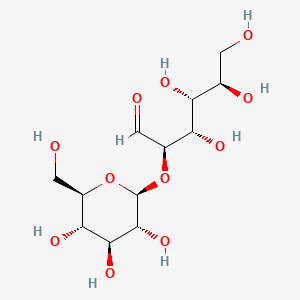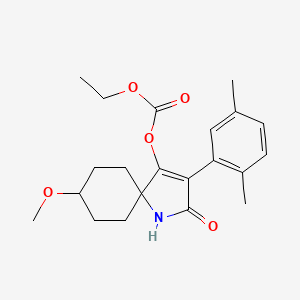
スピロテトラマット
概要
説明
スピロテトラマットは、バイエルクロップサイエンスが開発したテトラミン酸由来の殺虫剤です。アブラムシ、カイガラムシ、コナジラミなど、幼虫および未成熟段階の吸汁性昆虫の防除に使用されます。 スピロテトラマットは脂質の生合成を阻害し、昆虫の成長阻害と繁殖抑制につながります .
科学的研究の応用
Spirotetramat has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an insecticide to control pests in agricultural crops, such as cucumbers, by inhibiting lipid biosynthesis in insects . Additionally, spirotetramat nanoparticles have been developed to improve the uptake and translocation of the compound in plants, enhancing its efficacy . Research has also focused on the residual estimation of spirotetramat and its metabolites in various crops and soil .
作用機序
スピロテトラマットは、アセチルCoAカルボキシラーゼ(ACC)の阻害剤として作用し、昆虫の脂質生合成を阻害します。これは、植物の葉に散布されると葉に浸透し、維管束を通じて上下に運ばれる全身性殺虫剤です。 植物では、スピロテトラマットはエノール形に加水分解されます。エノール形は、アミド基とベンゼン環との抱合により安定化されます .
類似化合物の比較
類似化合物
スピロメシフェン: 殺虫剤として使用される別のテトラミン酸誘導体。
スピロジクロフェン: ダニやその他の害虫の防除に使用される類似化合物。
スピロメシフェン: コナジラミやダニの防除に使用されます。
ユニークさ
スピロテトラマットは、アンビモバイルな特性を持つため、植物内で上下に運ばれることができます。この特性は、植物全体の害虫防除の効率を高めます。 さらに、昆虫の脂質生合成を阻害する能力は、総合的害虫管理プログラムにおける貴重なツールとなっています .
生化学分析
Biochemical Properties
Spirotetramat acts as an inhibitor of the biosynthesis of lipids . It interacts with acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis, thereby interrupting the normal biochemical reactions in insects . This interaction results in growth inhibition of younger insects and reduces their ability to reproduce, leading to mortality .
Cellular Effects
Spirotetramat has significant effects on various types of cells, particularly those of insects. It influences cell function by interrupting lipid biosynthesis, which is crucial for cell growth and reproduction . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to growth inhibition and reduced fertility in insects .
Molecular Mechanism
The molecular mechanism of spirotetramat involves its action as an ACC inhibitor . By inhibiting this enzyme, spirotetramat interrupts lipid biosynthesis at the molecular level. This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of spirotetramat change over time. After application, spirotetramat enters the plant and transforms into its metabolite enol, along with the metabolite ketohydroxy, which are the main products of degradation
Dosage Effects in Animal Models
The effects of spirotetramat vary with different dosages in animal models . At a high dose of 1000 mg/kg bw, only 27% of the dose was excreted in the urine after 24 hours . This suggests that high doses of spirotetramat may lead to decreased excretion and potential accumulation of spirotetramat metabolites in the body .
Metabolic Pathways
Spirotetramat is involved in the metabolic pathway of lipid biosynthesis . It interacts with the enzyme ACC, a key player in this pathway
Transport and Distribution
Spirotetramat is a systemic insecticide that can be absorbed by plant leaves and transported both upwards and downwards through vascular bundles . This allows it to be distributed within cells and tissues, potentially interacting with various transporters or binding proteins .
Subcellular Localization
Given its role as a lipid biosynthesis inhibitor, it is likely that spirotetramat localizes to areas of the cell where these biochemical processes occur .
準備方法
合成経路と反応条件
スピロテトラマットは、加水分解、エステル化、アシル化、分子内縮合、O-アシル化など、複数の工程を経て合成することができます。 1つの方法は、1-アミノ-4-メトキシシクロヘキサン-1-カルボン酸を原料とし、エステル化、アシル化、環化、求核置換反応を行う方法です . 別の方法は、1-アミノ-4-メトキシシクロヘキサン-1-カルボニトリルと2,5-ジメチルフェニルアセチルクロリドを使用し、N-アシル化、シアノ加水分解、エステル化、分子内環化、最終的なO-アシル化を行う方法です .
工業生産方法
スピロテトラマットの工業生産は、高収率と高純度を達成するために合成経路を最適化することによって行われます。このプロセスでは、水素化ナトリウムなどの高リスク化学物質の使用を回避し、副生成物の生成を削減します。 合成されたスピロテトラマットの純度は99.0%以上になります .
化学反応の分析
反応の種類
スピロテトラマットは、加水分解による開裂、ピロール基の酸化、ヒドロキシル基のグルコースとの抱合、還元など、さまざまな化学反応を起こします .
一般的な試薬と条件
加水分解: 中央のエトキシカルボニル基を切断してエノール代謝物を形成します。
酸化: ピロール基が酸化されてケトヒドロキシ代謝物を形成します。
抱合: エノール代謝物のヒドロキシル基がグルコースと抱合します。
生成される主要な生成物
これらの反応から生成される主要な生成物には、エノールとケトヒドロキシ代謝物があり、これはスピロテトラマットの主要な分解生成物です .
科学研究への応用
スピロテトラマットは、化学、生物学、医学、工業など、幅広い分野の科学研究で応用されています。 昆虫の脂質生合成を阻害することで、キュウリなどの農作物の害虫防除に殺虫剤として使用されます . さらに、スピロテトラマットナノ粒子が開発され、植物における化合物の吸収と転流が向上し、その効力が高まりました . スピロテトラマットとその代謝物のさまざまな作物や土壌における残留量の推定に関する研究も行われています .
類似化合物との比較
Similar Compounds
Spiromesifen: Another tetramic acid derivative used as an insecticide.
Spirodiclofen: A similar compound used for controlling mites and other pests.
Spiromesifen: Used for controlling whiteflies and mites.
Uniqueness
Spirotetramat is unique due to its ambimobile nature, allowing it to be transported both upwards and downwards within the plant. This property enhances its efficacy in controlling pests throughout the plant. Additionally, its ability to inhibit lipid biosynthesis in insects makes it a valuable tool in integrated pest management programs .
特性
IUPAC Name |
[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSVJBIHYWPGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044342, DTXSID40861495 | |
| Record name | Spirotetramat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203313-25-1 | |
| Record name | Spirotetramat [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203313251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirotetramat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIROTETRAMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7KR034OX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of spirotetramat?
A1: Spirotetramat disrupts lipid biosynthesis in target insects. [, ] It acts as an inhibitor of acetyl-coenzyme A carboxylase (ACC), an enzyme crucial for the first committed step of fatty acid biosynthesis. []
Q2: How is spirotetramat metabolized in plants and animals?
A2: Spirotetramat is primarily metabolized at the C-4 and C-8 positions. [] In plants, it degrades into several metabolites, including spirotetramat-enol (B-enol), spirotetramat-ketohydroxy (B-keto), spirotetramat-mono-hydroxy (B-mono), and spirotetramat-enol-glucoside (B-glu). [, , ] In animals, spirotetramat-enol is the main metabolite. []
Q3: Which metabolite of spirotetramat is primarily responsible for its insecticidal activity?
A3: Spirotetramat-enol (B-enol) is considered the primary metabolite responsible for insecticidal activity. [, , ]
Q4: What is the molecular formula and weight of spirotetramat?
A4: The molecular formula of spirotetramat is C25H24F9NO6, and its molecular weight is 629.45 g/mol. You can find detailed structural information from reputable sources like the PubChem database.
Q5: Is there any spectroscopic data available for spirotetramat and its metabolites?
A5: While the provided research papers don't delve into detailed spectroscopic data, they confirm the use of techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detector (HPLC-UV) for identification and quantification. [, , , , ]
Q6: Against which insect pests is spirotetramat effective?
A6: Spirotetramat effectively controls a wide range of sucking insect pests, including aphids, whiteflies, psyllids, scales, and mealybugs. [, , , , , , , , ]
Q7: How does spirotetramat compare to other insecticides in terms of efficacy against specific pests?
A7: Studies have shown that spirotetramat demonstrates superior or comparable efficacy to other insecticides like imidacloprid, thiamethoxam, and pyriproxyfen in controlling various pests like the Asian citrus psyllid and western flower thrips. [, , ]
Q8: Can spirotetramat be used against plant-parasitic nematodes?
A9: Research indicates potential for spirotetramat in managing plant-parasitic nematodes like Rotylenchulus reniformis and Meloidogyne incognita by disrupting lipid biosynthesis essential for their molting and embryogenesis. [, , ]
Q9: Are there known cases of spirotetramat resistance in insect populations?
A10: Yes, resistance to spirotetramat has been reported in various insect species, including the cotton aphid (Aphis gossypii), dusky cotton bug (Oxycarenus hyalinipennis) and mealybug (Phenacoccus solenopsis). [, , ]
Q10: What are the potential mechanisms of spirotetramat resistance?
A11: Potential mechanisms of resistance include: * Overexpression of insensitive acetyl-coenzyme A carboxylase (ACC) enzyme. [] * Involvement of detoxification enzymes like cytochrome P450 monooxygenases (P450s). [, ] * Potential role of ATP-binding cassette (ABC) transporters in efflux mechanisms. []
Q11: Are there concerns about the bioaccumulation of spirotetramat in the food chain?
A15: Studies investigating the dissipation of spirotetramat in various crops like citrus, pineapple, and spinach indicate low residual levels and minimal risk to consumers when used according to recommended guidelines. [, , ]
Q12: What analytical methods are commonly employed to detect and quantify spirotetramat and its metabolites?
A16: Common methods include: * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [, , , ] * High-Performance Liquid Chromatography with Ultraviolet detector (HPLC-UV) [, , ] * Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method for sample preparation [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)


